1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one
Description
1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one is a substituted propan-2-one derivative featuring a chloro group at the α-carbon and a 2-ethoxy-6-ethylphenyl substituent. This compound belongs to the family of aryl ketones, where the phenyl ring is modified with ethoxy and ethyl groups at the 2- and 6-positions, respectively.
The structural complexity of this compound, particularly the ortho-substituted ethoxy and ethyl groups, may lead to unique intermolecular interactions, such as hydrogen bonding or π-stacking, which could affect crystallization behavior and solubility .
Properties
Molecular Formula |
C13H17ClO2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO2/c1-4-10-7-6-8-11(16-5-2)12(10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
WGMLHEFNZBSERH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OCC)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-(2-ethoxy-6-ethylphenyl)propan-2-one. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chloro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions enable the compound to modify biological molecules and pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ()
- Structure : Features a hydrazinylidene group and a 4-methoxyphenyl substituent.
- Key Differences : The hydrazinylidene moiety introduces N–H hydrogen bonding, forming chains in the crystal lattice via N–H⋯O interactions . In contrast, the ethoxy and ethyl groups in the target compound may engage in weaker C–H⋯O or van der Waals interactions.
- Reactivity : The hydrazinylidene group facilitates heterocycle synthesis (e.g., pyrazoles), whereas the target compound’s chloro and aryl groups may favor nucleophilic substitution or cross-coupling reactions .
1-(2-Chlorophenyl)propan-1-one Derivatives ()
- Structure : Chlorine at the phenyl 2-position.
- The target compound’s 2-ethoxy and 6-ethyl groups create a crowded ortho environment, which may similarly impede certain reactions .
- Applications: Derivatives like 4-CEC (N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one) show biological activity, suggesting that the target compound’s substituents could be tailored for specific pharmacological effects .
Functional Comparison Table
Biological Activity
1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group, an ethoxy group, and an ethyl-substituted phenyl moiety. Its molecular formula is with a molecular weight of approximately 230.70 g/mol. The presence of these functional groups suggests potential reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that 1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Bactericidal |
| Escherichia coli | 1.0 µg/mL | Bactericidal |
| Candida albicans | 0.8 µg/mL | Fungicidal |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung cancer) | 12.5 | Cell cycle arrest |
The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival, leading to increased apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of 1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one against standard pathogens. Results indicated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, outperforming conventional antibiotics like ciprofloxacin in certain assays.
Study 2: Anticancer Potential
Another research project focused on the anticancer properties of the compound, revealing its ability to inhibit tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 45% after treatment with the compound over four weeks.
The biological activity of 1-Chloro-1-(2-ethoxy-6-ethylphenyl)propan-2-one is believed to stem from its ability to interact with nucleophilic sites on biomolecules such as proteins and DNA. This interaction may inhibit enzyme activities crucial for cellular processes, leading to antimicrobial and anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
